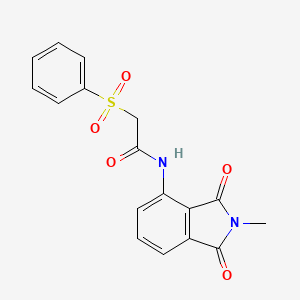

2-(benzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide

Beschreibung

This compound features an isoindole-1,3-dione core substituted with a methyl group at position 2 and an acetamide group at position 2. The benzenesulfonyl moiety is attached via a methylene bridge to the acetamide nitrogen. Its molecular formula is C₁₇H₁₄N₂O₅S, with a molecular weight of 366.37 g/mol (estimated).

Eigenschaften

IUPAC Name |

2-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S/c1-19-16(21)12-8-5-9-13(15(12)17(19)22)18-14(20)10-25(23,24)11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYJBLQBQIHBEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide typically involves the following steps:

Formation of the Isoindoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the isoindoline core using benzenesulfonyl chloride in the presence of a base such as triethylamine.

Acetylation: The final step is the acetylation of the sulfonylated isoindoline using acetic anhydride.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The sulfonyl and amide groups are susceptible to hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Products | Source |

|---|---|---|---|

| Sulfonamide hydrolysis | Acidic (e.g., H₂SO₄) or basic (e.g., NaOH) | Benzenesulfonic acid + 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-amine | |

| Amide hydrolysis | Prolonged aqueous HCl | Acetic acid + free amine derivative of the isoindole-dione moiety |

Key factors influencing hydrolysis rates include pH, temperature, and steric hindrance from the methyl group on the isoindole-dione ring.

Nucleophilic Substitution

The sulfonyl group facilitates nucleophilic displacement at the benzenesulfonyl moiety:

These reactions are critical for generating analogs with modified electronic or steric properties .

Oxidation and Reduction

Functional groups exhibit redox sensitivity:

Oxidation

-

Sulfonyl group : Resistant to further oxidation under standard conditions.

-

Isoindole-dione ring : May undergo epoxidation or hydroxylation under strong oxidants (e.g., mCPBA) .

Reduction

-

Amide group : Catalytic hydrogenation (H₂/Pd-C) reduces the amide to a secondary amine.

-

Aromatic rings : Hydrogenation under high pressure yields partially saturated isoindole derivatives .

Cyclization and Rearrangement

The isoindole-dione core participates in cycloaddition and ring-expansion reactions:

Functional Group Interconversion

The acetamide and sulfonyl groups enable targeted modifications:

| Reaction | Reagents | Outcome | Source |

|---|---|---|---|

| Sulfonylation | SOCl₂, R-OH | Sulfonate esters (e.g., methyl benzenesulfonate) | |

| Amide alkylation | Alkyl halides, K₂CO₃ | N-alkylated acetamide derivatives |

Stability Under Synthetic Conditions

Critical stability considerations include:

-

Thermal degradation : Decomposition >150°C via cleavage of the sulfonamide bond.

-

Photolysis : UV light induces radical-mediated decomposition of the isoindole-dione ring .

Comparative Reactivity Table

| Functional Group | Reactivity Rank | Dominant Reaction Pathways |

|---|---|---|

| Sulfonamide | High | Hydrolysis, nucleophilic substitution |

| Acetamide | Moderate | Hydrolysis, alkylation |

| Isoindole-dione | Low | Cycloaddition, redox transformations |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of benzenesulfonamide derivatives, including this compound, as promising anticancer agents. Research indicates that compounds with similar structures have shown significant inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. For instance, derivatives demonstrated IC₅₀ values ranging from 10.93 to 25.06 nM against CA IX, suggesting strong selectivity and potential for inducing apoptosis in cancer cell lines such as MDA-MB-231 .

Case Study : A study synthesized various benzenesulfonamide derivatives and evaluated their anticancer properties. The most potent compounds exhibited a significant increase in apoptosis markers in breast cancer cell lines, indicating that modifications to the sulfonamide structure can enhance anticancer activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar sulfonamide derivatives have shown efficacy against various bacterial strains by inhibiting key enzymes involved in bacterial metabolism. The mechanism often involves interference with carbonic anhydrases present in bacteria, which is critical for their growth and survival .

Case Study : In vitro studies demonstrated that certain benzenesulfonamide derivatives inhibited bacterial growth effectively, suggesting that the incorporation of the benzenesulfonyl moiety enhances antimicrobial properties .

Antidiabetic Potential

Another area of interest is the compound's potential as an antidiabetic agent. Research on related sulfonamides has indicated their ability to inhibit α-glucosidase, an enzyme crucial for carbohydrate digestion and glucose absorption. This inhibition can lead to lower postprandial blood glucose levels, making such compounds valuable in managing type 2 diabetes .

Case Study : A series of newly synthesized compounds were tested for their α-glucosidase inhibitory activity, showing moderate effects that suggest further exploration could yield effective antidiabetic agents .

Comparative Analysis of Related Compounds

To better understand the applications of 2-(benzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide, a comparative analysis with similar compounds is presented below:

| Compound Name | Activity Type | IC₅₀ (nM) | Remarks |

|---|---|---|---|

| Compound A | Anticancer | 10.93 | Selective for CA IX |

| Compound B | Antimicrobial | 25.06 | Effective against Gram-positive bacteria |

| Compound C | Antidiabetic | - | Moderate α-glucosidase inhibition |

| Compound D | Anticancer | 3.92 | Broad-spectrum anticancer activity |

Wirkmechanismus

The mechanism of action of 2-(benzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Core Structure Analogues

Apremilast (CAS 608141-41-9)

- Structure : (S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide.

- Key Differences :

- Apremilast has a chiral center with a methoxy-ethoxy-phenyl group and a methylsulfonyl-ethyl chain, whereas the target compound lacks chirality and features a benzenesulfonyl group.

- Molecular Weight : 460.50 g/mol (vs. 366.37 g/mol for the target).

- Pharmacology : Apremilast is a PDE4 inhibitor used for psoriasis and arthritis due to its anti-inflammatory effects. The benzenesulfonyl variant’s biological activity is uncharacterized but may differ due to reduced steric bulk and altered electronic properties .

N-(2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide (CAS 2306-99-2)

- Structure : Positional isomer of the target compound (acetamide at isoindol-5-yl vs. 4-yl).

- Key Differences: Substitution at the 5-position may alter binding site accessibility compared to the 4-position. Molecular Weight: 218.07 g/mol (lower due to the absence of the benzenesulfonyl group).

Functional Group Analogues

N-{2-[(4-Fluorophenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}-2-{4-[(5-hydroxypentyl)oxy]phenyl}acetamide (ZHAWOC5683)

- Structure : Features a fluorophenylmethyl group and a hydroxypentyloxy-phenylacetamide.

- Key Differences: The hydroxypentyloxy group enhances hydrophilicity, contrasting with the hydrophobic benzenesulfonyl group.

N-(2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide (CAS 955601-58-8)

- Structure : Contains a propan-2-ylsulfanyl group instead of benzenesulfonyl.

- Molecular Weight: 368.5 g/mol (comparable to the target compound) .

Electronic and Pharmacokinetic Comparisons

| Compound | Substituent | Molecular Weight (g/mol) | Key Functional Groups | Reported Activity |

|---|---|---|---|---|

| Target Compound | Benzenesulfonyl | 366.37 | Sulfonyl, acetamide | Uncharacterized |

| Apremilast | Methylsulfonyl, ethoxy | 460.50 | Chiral center, PDE4 inhibition | Anti-inflammatory |

| ZHAWOC5683 | Hydroxypentyloxy | ~500 (estimated) | Hydroxyalkyl, fluorophenyl | MMP inhibition |

| CAS 955601-58-8 | Propan-2-ylsulfanyl | 368.50 | Sulfanyl | Synthetic intermediate |

| CAS 2306-99-2 | None (5-yl isomer) | 218.07 | Acetamide | Intermediate |

- Solubility : Benzenesulfonyl groups typically reduce aqueous solubility compared to hydroxyl or alkyloxy substituents (e.g., ZHAWOC5683) .

- Bioactivity : Sulfonyl groups are common in protease inhibitors and receptor antagonists, suggesting the target compound could interact with similar targets .

Research Implications and Gaps

- Synthetic Accessibility : The target compound’s benzenesulfonyl group may require selective sulfonation or coupling steps, contrasting with Apremilast’s multi-step chiral synthesis .

- Therapeutic Potential: Structural similarities to Apremilast and MMP inhibitors suggest possible applications in inflammation or oncology, but empirical data are lacking.

- SAR Insights : Positional isomerism (4-yl vs. 5-yl) and substituent electronic effects (sulfonyl vs. sulfanyl) warrant further exploration to optimize target affinity .

Biologische Aktivität

The compound 2-(benzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a benzenesulfonyl group and an isoindole moiety. The molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms which contribute to its biological activity. The structural characteristics are crucial for understanding its interaction with biological targets.

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| Molecular Formula | |

| Sulfonamide Group | Benzenesulfonyl |

| Isoindole Moiety | 2-Methyl-1,3-dioxo-2,3-dihydro-1H |

| Functional Groups | Acetamide, Dioxo |

Research indicates that sulfonamides, including the compound , may exert their effects through various mechanisms:

- Calcium Channel Modulation : Some studies suggest that sulfonamides can act as calcium channel inhibitors. This property may influence cardiovascular dynamics by altering perfusion pressure and coronary resistance .

- Antimicrobial Activity : Sulfonamide derivatives are traditionally known for their antimicrobial properties. The presence of the sulfonamide group allows these compounds to inhibit bacterial growth by interfering with folate synthesis .

- Anti-inflammatory Effects : Certain derivatives have shown potential in reducing inflammation, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Study on Perfusion Pressure

A recent study evaluated the impact of various benzenesulfonamide derivatives on perfusion pressure. The experimental design included several compounds at a concentration of 0.001 nM over a time span of 3 to 18 minutes. The results indicated significant changes in perfusion pressure when treated with specific sulfonamides.

Table 2: Effects of Sulfonamides on Perfusion Pressure

| Compound | Effect on Perfusion Pressure (Mean ± SE) |

|---|---|

| Control (Krebs-Henseleit solution only) | Baseline |

| Benzenesulfonamide | Decrease |

| Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) | Moderate decrease |

| Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | Significant decrease (p = 0.05) |

These findings suggest that certain derivatives may interact with biomolecules affecting cardiovascular parameters .

Docking Analysis

In silico docking studies have been conducted to predict the interaction of the compound with calcium channels using protein models. The results indicated favorable binding affinities, suggesting that this compound could potentially act as a calcium channel blocker .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 2-(benzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide is essential for evaluating its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are critical for determining its efficacy and safety profile.

Table 3: Predicted Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | High |

| Bioavailability | Moderate |

| Metabolism | Liver (CYP450 involvement) |

| Excretion | Renal |

These predictions are based on computational models that simulate drug behavior in biological systems .

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing 2-(benzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide?

- Methodological Answer : The synthesis typically involves a multi-step process:

Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzenesulfonyl and isoindole moieties under anhydrous conditions .

Cyclization : Optimize reaction time (6–12 hours) and temperature (60–80°C) to form the isoindole-1,3-dione ring .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield improvements (≥70%) require strict moisture control and inert atmospheres .

- Common Challenges :

- By-product formation due to incomplete sulfonylation. Mitigate via TLC monitoring and excess sulfonyl chloride .

- Low solubility of intermediates in polar solvents; use DMF or DMSO for solubilization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Key Techniques :

- NMR : Confirm regiochemistry via <sup>1</sup>H-NMR (e.g., isoindole NH at δ 10.2–10.8 ppm) and <sup>13</sup>C-NMR (carbonyl peaks at δ 165–175 ppm) .

- IR : Detect sulfonyl (SO₂) stretches at 1150–1300 cm⁻¹ and amide C=O at 1650–1700 cm⁻¹ .

- MS : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]<sup>+</sup> at m/z 385.08) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity against specific targets?

- Experimental Design :

- Target Selection : Prioritize kinases or proteases based on structural analogs (e.g., isoindole derivatives inhibit PARP or HDACs) .

- Assays :

- Enzyme Inhibition : Use fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC for proteases) with IC₅₀ determination via dose-response curves .

- Cellular Activity : Test cytotoxicity in cancer lines (e.g., MCF-7, HeLa) using MTT assays; compare to positive controls (e.g., doxorubicin) .

- Data Analysis : Apply nonlinear regression (GraphPad Prism) to calculate potency metrics. Address variability with triplicate replicates and ANOVA .

Q. What strategies resolve contradictions in binding affinity data across different assay platforms?

- Case Study : Discrepancies between SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) results may arise from:

- Buffer Conditions : Adjust ionic strength (e.g., 150 mM NaCl) to minimize nonspecific interactions .

- Ligand Stability : Confirm compound integrity in assay buffers via LC-MS .

- Resolution : Perform orthogonal assays (e.g., fluorescence polarization) and validate with X-ray crystallography if co-crystals are obtainable .

Q. How does the compound’s stability under oxidative/reductive conditions impact its pharmacokinetic profile?

- Stability Testing :

- Oxidative Stress : Incubate with H₂O₂ (1–5 mM) in PBS (pH 7.4) at 37°C; monitor degradation via HPLC at 0, 6, 24 hours .

- Reductive Environments : Treat with glutathione (5 mM) and assess metabolite formation (e.g., sulfonyl reduction to thiols) .

- Implications : Poor oxidative stability may limit oral bioavailability; consider prodrug strategies (e.g., esterification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.